molecular formula C18H24ClNO B15139875 Orphenadrine-d3 hydrochloride

Orphenadrine-d3 hydrochloride

Cat. No.: B15139875
M. Wt: 308.9 g/mol
InChI Key: UQZKYYIKWZOKKD-MUTAZJQDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Orphenadrine-d3 hydrochloride involves the deuteration of orphenadrine hydrochloride. . The reaction conditions often involve the use of deuterated solvents and catalysts under controlled temperature and pressure to ensure the efficient incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with reactors and purification systems designed to handle deuterated compounds .

Chemical Reactions Analysis

Types of Reactions

Orphenadrine-d3 hydrochloride undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .

Scientific Research Applications

Orphenadrine-d3 hydrochloride is used extensively in scientific research due to its enhanced stability and precise labeling. Its applications include:

    Chemistry: Used in studies involving reaction mechanisms and isotope effects.

    Biology: Employed in metabolic studies to trace the pathways and interactions of orphenadrine in biological systems.

    Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.

    Industry: Applied in the development of new formulations and drug delivery systems

Mechanism of Action

Orphenadrine-d3 hydrochloride exerts its effects by binding to and inhibiting both histamine H1 receptors and NMDA receptors. This dual action helps restore motor disturbances and alleviate muscle spasms. The compound’s central nervous system and anticholinergic actions contribute to its therapeutic effects in conditions like Parkinson’s disease and musculoskeletal pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Orphenadrine-d3 hydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. This makes it particularly valuable in research settings where accurate tracing and analysis are crucial .

Properties

Molecular Formula

C18H24ClNO

Molecular Weight

308.9 g/mol

IUPAC Name

N-methyl-2-[(2-methylphenyl)-phenylmethoxy]-N-(trideuteriomethyl)ethanamine;hydrochloride

InChI

InChI=1S/C18H23NO.ClH/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;/h4-12,18H,13-14H2,1-3H3;1H/i2D3;

InChI Key

UQZKYYIKWZOKKD-MUTAZJQDSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2C.Cl

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.Cl

Origin of Product

United States

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